2-{4-[1-(2-Ethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol
Description
This compound features a hybrid piperidine-piperazine scaffold with a 2-ethoxybenzyl substituent and a terminal ethanol moiety. The ethanol group enhances hydrophilicity, which may improve solubility and pharmacokinetic properties compared to non-polar analogs.
Properties
Molecular Formula |
C20H33N3O2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-[4-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H33N3O2/c1-2-25-20-6-4-3-5-18(20)17-22-9-7-19(8-10-22)23-13-11-21(12-14-23)15-16-24/h3-6,19,24H,2,7-17H2,1H3 |
InChI Key |
ZDSNGHLBYCOYQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)CCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{4-[1-(2-Ethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol typically involves multi-step organic reactions. One common method involves the reaction of 2-ethoxybenzyl chloride with piperidine to form 1-(2-ethoxybenzyl)piperidine. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often require the use of solvents like toluene and catalysts to facilitate the process .
Chemical Reactions Analysis
2-{4-[1-(2-Ethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or sulfonates.
Scientific Research Applications
2-{4-[1-(2-Ethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with various biological receptors, particularly in the context of neurological research.
Industry: The compound can be used in the development of new pharmaceuticals and as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{4-[1-(2-Ethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets, such as adrenergic receptors. By binding to these receptors, the compound can modulate the activity of neurotransmitters like norepinephrine and epinephrine, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents on the aromatic rings, piperazine/piperidine modifications, and terminal functional groups. Below is a systematic comparison:
Key Observations:
Bulky aromatic groups (naphthalenylsulfonyl in 4j) improve antagonist potency (IC50 = 32 nM vs. 4b’s pKi = 7.87), suggesting steric complementarity with the receptor . Halogenated analogs (e.g., 4-bromobenzyl in 431907-27-6) may leverage halogen bonding for enhanced target engagement .
Terminal Functional Groups: Ethanol-terminated compounds (e.g., target compound, 4j) exhibit better aqueous solubility than non-polar derivatives (e.g., ethyl acetate analogs in ) . Replacement of ethanol with ketone or acetyl groups (e.g., ) reduces hydrophilicity but may improve blood-brain barrier penetration .
Piperidine vs. Pure piperazine derivatives (e.g., 127116-19-2) with rigid pyrimidine substituents show specificity for enzymes like kinases .
Pharmacokinetic Considerations: Nitro groups (e.g., 175134-93-7) may increase metabolic instability due to susceptibility to reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
